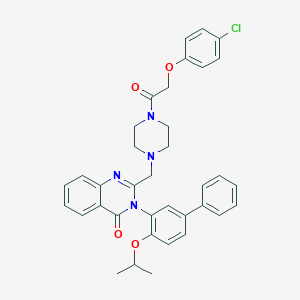
1-Myristin-2-Olein-3-Butyrin
Vue d'ensemble
Description
Le 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycérol est un triacylglycérol composé d'acide myristique, d'acide oléique et d'acide butyrique aux positions sn-1, sn-2 et sn-3, respectivement . Ce composé a été identifié dans le lait maternel humain . Il s'agit d'un liquide de formule moléculaire C39H72O6 et d'une masse molaire de 637,0 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant l'acide myristique, l'acide oléique et l'acide butyrique avec le glycérol . La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est réalisée sous reflux pour garantir une estérification complète .
Méthodes de production industrielle
La production industrielle du 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycérol implique des procédés d'estérification similaires, mais à plus grande échelle. Le processus peut inclure des étapes de purification supplémentaires, telles que la distillation ou la chromatographie, pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycérol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides gras correspondants et le glycérol.
Transestérification : Cette réaction implique l'échange de groupes esters avec des alcools, produisant de nouveaux esters et du glycérol.
Réactifs et conditions courantes
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Transestérification : Des catalyseurs tels que le méthylate de sodium (NaOCH3) ou l'acide sulfurique (H2SO4) sont utilisés.
Principaux produits
Oxydation : Acides gras et glycérol.
Hydrolyse : Acide myristique, acide oléique, acide butyrique et glycérol.
Transestérification : Nouveaux esters et glycérol.
Applications de la recherche scientifique
Le 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycérol a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme standard dans l'analyse des lipides et la chromatographie.
Biologie : Étudié pour son rôle dans le lait maternel humain et ses avantages nutritionnels.
Industrie : Utilisé dans la formulation de produits cosmétiques et de soins personnels en raison de ses propriétés émollientes.
Mécanisme d'action
Le mécanisme d'action du 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycérol implique son interaction avec les voies du métabolisme lipidique. Il est hydrolysé par les lipases pour libérer des acides gras libres et du glycérol, qui sont ensuite utilisés dans divers processus métaboliques . Les cibles moléculaires du composé comprennent les enzymes impliquées dans la digestion et l'absorption des lipides .
Applications De Recherche Scientifique
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in human breast milk and its nutritional benefits.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol involves its interaction with lipid metabolism pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes . The compound’s molecular targets include enzymes involved in lipid digestion and absorption .
Comparaison Avec Des Composés Similaires
Le 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycérol peut être comparé à d'autres triacylglycérols, tels que :
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycérol : Contient de l'acide palmitique au lieu de l'acide butyrique.
1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycérol : Contient de l'acide palmitique à la position sn-2.
1-Myristine-2-Oléine-3-Butyrine : Autre nom pour le 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycérol.
La singularité du 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycérol réside dans sa combinaison spécifique d'acides gras, qui influence ses propriétés physiques et chimiques, ainsi que ses fonctions biologiques .
Propriétés
IUPAC Name |
(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O6/c1-4-7-9-11-13-15-17-18-19-20-22-24-26-28-30-33-39(42)45-36(34-43-37(40)31-6-3)35-44-38(41)32-29-27-25-23-21-16-14-12-10-8-5-2/h18-19,36H,4-17,20-35H2,1-3H3/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAZCZKBJZSMH-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)
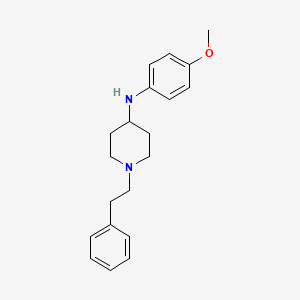
![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)
![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026144.png)
![1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid](/img/structure/B3026145.png)
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026147.png)
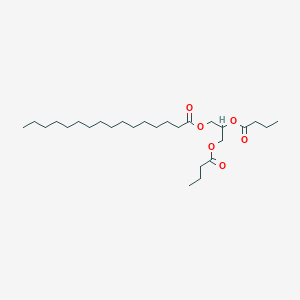
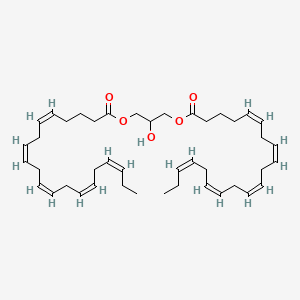
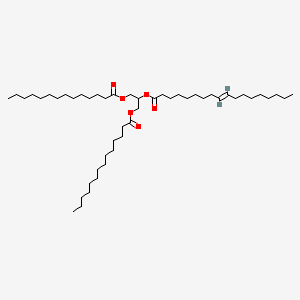
![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)
